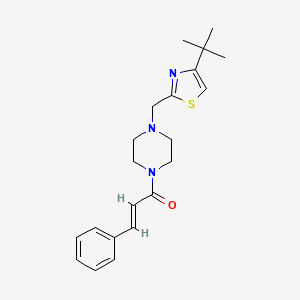

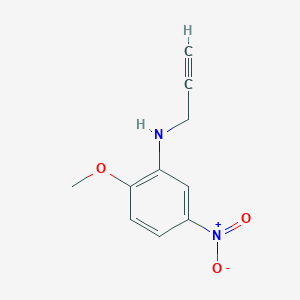

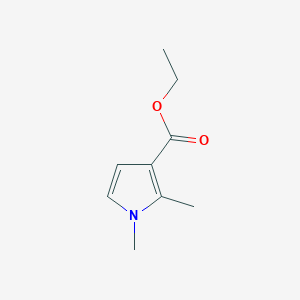

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate” is a chemical compound. It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate Applications

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented in a separate section.

Synthon in Sonogashira Cross-Coupling Reactions: This compound serves as a useful synthon in Sonogashira cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The ability to undergo such reactions without significant alkyne/allene rearrangement makes it a valuable reagent in medicinal chemistry and materials science.

Biological Activity: Indole derivatives, which include compounds like Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate, exhibit a range of biological activities. They have been studied for their antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This broad spectrum of potential makes them candidates for drug development and therapeutic applications.

Nitrification Inhibition for Agricultural Use: In agriculture, nitrification inhibitors are used to improve nitrogen use efficiency by slowing down the microbial nitrification process. Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate has been identified as a novel and highly efficient nitrification inhibitor , which could be used to enhance the effectiveness of fertilizers and reduce environmental impact.

Antiulcer Medication: Compounds similar to Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate have shown promise as antiulcer medications . They can reduce gastric hypersecretion and have been identified as inhibitors of collagenase, which may make them useful in treating conditions like rheumatoid arthritis.

Immunomodulatory Properties: These compounds have also been recognized for their immunomodulatory properties and their potential in anticancer therapy . Modulating the immune system can be a powerful strategy in combating various diseases, including cancer.

Antiparkinsonian Activity: Research has indicated that certain derivatives of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate exhibit antiparkinsonian activity . These findings are significant given the need for new treatments for Parkinson’s disease and related neurodegenerative disorders.

Mecanismo De Acción

Target of Action

The primary targets of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate are currently unknown. The compound is structurally similar to 1-(prop-1-en-2-yl)cyclohex-1-ene

Mode of Action

Compounds with similar structures have been shown to have antiparkinsonian effects .

Result of Action

Related compounds have shown antiparkinsonian effects in vivo on a mouse model with mptp neurotoxin .

Propiedades

IUPAC Name |

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNCAFIBJIDVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)